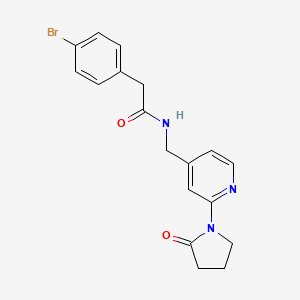

2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O2/c19-15-5-3-13(4-6-15)11-17(23)21-12-14-7-8-20-16(10-14)22-9-1-2-18(22)24/h3-8,10H,1-2,9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCONTLZRNKBAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, as well as insights into its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 396.3 g/mol. The structural components include a bromophenyl group, a pyridine moiety, and an oxopyrrolidine ring, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing bromophenyl groups exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(4-bromophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

| Microbial Strain | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Effective | Turbidimetric method |

| Escherichia coli | Moderate | Turbidimetric method |

| Candida albicans | Effective | Agar diffusion method |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Sulforhodamine B (SRB) assays revealed that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent. The observed IC50 values indicate promising potency against cancer cell proliferation .

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF7 | 12.5 | Significant growth inhibition |

| HeLa | 15.0 | Moderate growth inhibition |

| A549 | 20.0 | Lower potency |

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells and bacteria. The bromophenyl group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. Additionally, molecular docking studies have suggested binding affinities to key enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Case Studies

A notable study conducted by researchers focused on synthesizing derivatives of related compounds to evaluate their biological activities. This study highlighted the importance of structural modifications on biological efficacy, demonstrating that slight alterations in the chemical structure can lead to significant changes in antimicrobial and anticancer activity.

Example Case Study

In a comparative analysis involving various derivatives:

- Compounds with additional functional groups showed enhanced activity against resistant bacterial strains.

- Certain modifications led to improved selectivity towards cancer cells, reducing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules from the literature:

Structural and Functional Analysis

Core Scaffold Variations: The target compound shares the 2-oxopyrrolidin-1-yl and acetamide groups with 4t and 4a, but differs in aryl substitution (4-bromophenyl vs. trifluoromethylphenyl or nitrobenzyl). The bromophenyl group may enhance lipophilicity and target binding compared to smaller substituents .

Biological Activity: Compounds with 2-oxopyrrolidin-1-yl moieties (e.g., 4a) show anti-angiogenic effects, suggesting the target may share similar mechanisms .

Synthesis Strategies: The target compound likely employs a Ugi four-component reaction, as seen in , due to the presence of a pyrrolidinone and amide bond . This contrasts with 4a and 4b, which use Schiff base chemistry .

Research Implications and Limitations

- Pharmacological Gaps: Direct data on the target compound’s pharmacokinetics or toxicity are absent.

- Structural Optimization: Substituting the pyridine ring with pyridazinone (as in ) could enhance FPR2 specificity, while altering the bromophenyl group may modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.